Comparative Molecular Weight and Structural Compactness Versus Substituted Analogs
9-Oxa-2-azaspiro[5.5]undecan-3-one (MW 169.22 g/mol) is the smallest, least lipophilic member of the 9-oxa-2-azaspiro[5.5]undecane lactam series. Compared to the 5-(trifluoromethyl) analog (MW 237.22 g/mol, C10H14F3NO2) and the 5-(hydroxymethyl) analog (MW 199.25 g/mol, C10H17NO3) , the unsubstituted parent compound offers a 28.6% lower molecular weight than the trifluoromethyl derivative and a 15.1% lower molecular weight than the hydroxymethyl derivative, consistent with improved ligand efficiency metrics when potency is normalized by molecular weight [1].
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 169.22 |
| Comparator Or Baseline | 5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one: 237.22; 5-(Hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one: 199.25 |
| Quantified Difference | Target MW is 28.6% lower than trifluoromethyl analog; 15.1% lower than hydroxymethyl analog |
| Conditions | Calculated from molecular formulas; data from vendor technical datasheets |
Why This Matters
Lower molecular weight in a spirocyclic scaffold may improve ligand efficiency, passive permeability, and reduce non-specific binding, making this compound a preferred core for fragment-based or lead optimization campaigns.
- [1] Hopkins AL, Keserü GM, Leeson PD, Rees DC, Reynolds CH. The role of ligand efficiency metrics in drug discovery. Nat Rev Drug Discov. 2014;13(2):105-121. View Source
